REACTION_CXSMILES
|
C(O[C:4](=O)[C:5](=[CH:11][NH:12][C:13]1[N:17]([CH2:18][CH3:19])[N:16]=[CH:15][CH:14]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.P(Cl)(Cl)([Cl:23])=O>>[Cl:23][C:4]1[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][N:12]=[C:13]2[N:17]([CH2:18][CH3:19])[N:16]=[CH:15][C:14]=12
|
Name
|
(1-Ethylpyrazol-5-ylamino)methylenemalonate diethyl ester
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CNC1=CC=NN1CC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This solution was heated
|
Type
|
CUSTOM
|
Details
|
was removed via evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resulting brown residue was diluted with EtOH (5 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with hot hexane (200 mL×3)
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1C(=O)OCC)N(N=C2)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |